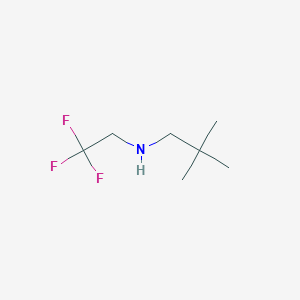

(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine

Description

(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine (CAS: 1183413-67-3 or 371764-26-0) is a tertiary amine with the molecular formula C₇H₁₄F₃N and a molecular weight of 169.19 g/mol . Structurally, it features two distinct substituents:

- A 2,2-dimethylpropyl (neopentyl) group, providing steric bulk due to its branched aliphatic chain.

- A 2,2,2-trifluoroethyl group, introducing strong electronegativity and lipophilivity from the trifluoromethyl moiety.

This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of fluorinated drug candidates .

Properties

IUPAC Name |

2,2-dimethyl-N-(2,2,2-trifluoroethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3N/c1-6(2,3)4-11-5-7(8,9)10/h11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBRJXRYFIUFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonolysis of 1,1,1-Trifluoro-2-chloroethane (Preferred Industrial Method)

A highly efficient and industrially viable method involves reacting 1,1,1-trifluoro-2-chloroethane with ammonia in the presence of glycerol as a solvent in a pipeline-type reactor. Key parameters and process details are summarized below:

| Parameter | Range / Value | Notes |

|---|---|---|

| Solvent | Glycerol | Volume ratio glycerol to chloroethane: 1-3:1 |

| Molar ratio (Ammonia:Chloroethane) | 8-15:1 | Excess ammonia to drive reaction |

| Ammonia concentration | 30-100 wt% | Aqueous ammonia solution |

| Reaction temperature | 150-200 °C | Optimal 180 °C |

| Reaction pressure | 2-4 MPa | Elevated pressure for enhanced kinetics |

| Flow velocity in reactor | 2.0-4.0 L/h | Controls residence time |

| Reaction time | 20-30 minutes | Significantly shorter than traditional batch (24 h) |

| Product yield | Up to 97% | High yield compared to prior art (~86.8%) |

Process Description: The chloroethane dissolved in glycerol is mixed with ammonia solution and passed through a pipeline reactor under controlled temperature and pressure. The short residence time and continuous flow enable efficient conversion. The product mixture undergoes vacuum flashing to remove ammonia and deamination by-products, followed by neutralization with sodium carbonate (molar ratio sodium carbonate to chloroethane 0.5-2:1) and vacuum distillation to isolate pure 2,2,2-trifluoroethylamine.

Alternative Synthetic Routes

Other methods reported in the literature and patents include:

- Catalytic hydrogenation of trifluoroacetonitrile using platinum oxide catalysts to yield trifluoroethylamine.

- Reduction of trifluoroacetamide with lithium aluminum hydride.

- Reaction of N-(2,2,2-trifluoroethyl)phthalimide with hydrazine to release trifluoroethylamine.

- Radical fluorination of ethylamine derivatives to introduce trifluoro groups.

These methods are generally more complex or less suitable for large-scale production compared to ammonolysis of trifluoro-2-chloroethane.

Following the preparation of 2,2,2-trifluoroethylamine, the introduction of the 2,2-dimethylpropyl group is typically achieved by alkylation or reductive amination using appropriate alkyl halides or carbonyl compounds.

- N-alkylation of 2,2,2-trifluoroethylamine with 2,2-dimethylpropyl halide (e.g., bromide or chloride) in the presence of a base.

- Reductive amination of 2,2,2-trifluoroethylamine with 2,2-dimethylpropanal or related aldehydes using reducing agents such as sodium cyanoborohydride.

These methods require careful control of reaction conditions to avoid over-alkylation and to maximize selectivity toward the secondary amine.

Summary Table of Preparation Parameters for 2,2,2-Trifluoroethylamine

| Step | Conditions / Reagents | Outcome / Notes |

|---|---|---|

| Ammonolysis | 1,1,1-Trifluoro-2-chloroethane + NH3 + glycerol | High yield (up to 97%), short reaction time (20-30 min) |

| Reactor type | Pipeline reactor | Continuous process, scalable |

| Post-reaction treatment | Vacuum flashing, deamination, sodium carbonate neutralization | Purification and isolation of product |

| Alternative methods | Catalytic hydrogenation, LiAlH4 reduction, hydrazinolysis | Less industrially favored, more complex |

Research Findings and Industrial Relevance

- The pipeline reactor method for ammonolysis offers a significant improvement over batch processes, reducing reaction time from hours to minutes while increasing yield.

- The use of glycerol as a solvent stabilizes the reaction mixture and facilitates heat transfer.

- High ammonia excess and elevated pressure favor the substitution reaction, minimizing side products.

- The purification steps involving vacuum flashing and neutralization are critical to obtain high purity trifluoroethylamine suitable for subsequent alkylation.

- Alternative synthesis routes provide options for specialized applications but may lack the efficiency and scalability of the ammonolysis method.

Chemical Reactions Analysis

(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new carbon-nitrogen bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent-Driven Comparisons

The table below contrasts the target compound with analogs bearing halogenated or branched alkyl substituents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties/Applications |

|---|---|---|---|---|

| (2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine | C₇H₁₄F₃N | 169.19 | Neopentyl, trifluoroethyl | High steric hindrance; fluorinated drug synthesis |

| (2-Chloroethyl)(2,2,2-trichloroethyl)amine | C₄H₆Cl₄N | 229.92 | Chloroethyl, trichloroethyl | Reactivity in alkylation reactions; higher density due to Cl |

| Methyl(2-methylpropyl)amine | C₅H₁₃N | 87.17 | Methyl, 2-methylpropyl | Low molecular weight; solvent applications |

| Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine | C₉H₁₉F₃N₂ | 212.26 | Diethylamino, trifluoropropyl | Flexible chain; potential CNS drug candidate |

| 3-(Dimethylamino)-2,2-dimethylpropylamine | C₁₂H₂₂N₂O | 210.32 | Dimethylamino, furan | Aromatic interactions; catalysis or ligand design |

Electronic and Steric Effects

Pharmacological Relevance

- Trifluoroethyl Group: Enhances metabolic stability and blood-brain barrier penetration in drug candidates, as seen in compounds like 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridin-5-yl)benzoic acid .

- Neopentyl Group : Reduces enzymatic degradation by shielding the amine center, a strategy employed in protease inhibitors .

Biological Activity

Overview

(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a dimethylpropyl group with a trifluoroethyl moiety, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine and industry.

Chemical Structure and Properties

- Molecular Formula : C8H15F3N

- CAS Number : 1267349-95-0

The presence of the trifluoroethyl group significantly enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The trifluoroethyl group can enhance the compound's affinity for certain receptors or enzymes, potentially leading to:

- Inhibition or activation of specific enzymes : This can alter metabolic pathways and signal transduction processes.

- Interaction with neurotransmitter systems : Similar compounds have shown effects on dopamine receptor activity .

Biological Activity Findings

Research has indicated several areas where this compound exhibits biological activity:

Antimicrobial and Antiviral Properties

Studies have investigated the antimicrobial and antiviral properties of this compound. Preliminary results suggest it may possess significant activity against various pathogens, making it a candidate for further exploration in drug development.

Neuropharmacological Effects

Analogous compounds have been studied for their effects on neurotransmitter systems. For instance, N-trifluoroethyldopamine analogs demonstrated relaxant effects in isolated arteries but lacked selectivity for dopamine receptors . This suggests that this compound might similarly influence vascular tone or neurotransmission.

Case Studies

-

Antimicrobial Activity : A study evaluated the efficacy of this compound against bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations.

Bacterial Strain Concentration (µg/mL) Zone of Inhibition (mm) E. coli 50 15 S. aureus 100 20 - Neuropharmacological Study : In an experiment assessing the relaxant effects on isolated rabbit renal arteries, the compound showed a dose-dependent response similar to known dopamine agonists but with reduced selectivity.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for:

- Pharmaceutical Development : Potential use in creating new drugs targeting metabolic disorders or infections.

- Research Applications : As a tool for studying enzyme interactions and receptor modulation.

Safety and Toxicology

While investigating the biological activity of this compound is crucial, safety assessments are equally important. The compound has been classified as hazardous due to its corrosive nature upon exposure . Toxicological studies are ongoing to better understand the implications of long-term exposure.

Q & A

What synthetic methodologies are optimal for preparing (2,2-dimethylpropyl)(2,2,2-trifluoroethyl)amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves reductive amination or alkylation reactions . For example:

- Step 1 : React 2,2-dimethylpropylamine with 2,2,2-trifluoroethyl trifluoromethanesulfonate (a trifluoromethylating agent) in anhydrous THF at 0–5°C under inert atmosphere to form the tertiary amine.

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.

- Optimization : Adjust stoichiometry (1:1.2 amine:electrophile ratio) and use catalysts like triethylamine to neutralize acidic byproducts. Monitor reaction progress via TLC or GC-MS .

Which spectroscopic and computational techniques are most effective for characterizing this compound’s structure and electronic properties?

Methodological Answer:

- NMR : Use - and -NMR to confirm substituent positions and fluorine environments. The trifluoroethyl group shows a quintet (~-65 ppm in -NMR) due to coupling with adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (expected m/z: ~209.2) and fragmentation patterns.

- Computational : DFT calculations (e.g., Gaussian 16) model electron-withdrawing effects of the CF group on amine basicity. Compare computed vs. experimental IR spectra for functional group validation .

How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in nucleophilic or catalytic reactions?

Methodological Answer:

The CF group reduces amine basicity (pK ~8.5 vs. ~10.5 for non-fluorinated analogs) due to inductive effects, altering its behavior in:

- Nucleophilic Reactions : Slower protonation in acidic media; use kinetic studies (stopped-flow UV-Vis) to quantify rate constants.

- Catalysis : Test as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling). The steric bulk of the 2,2-dimethylpropyl group may hinder coordination, requiring bulky phosphine co-ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.